molecular formula C19H19N3O4 B14944779 4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Katalognummer: B14944779
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: NOPTVZKPWVTTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its molecular formula is C₂₀H₁₇N₃O₄ (calculated molecular weight: 363.37 g/mol), featuring a 3,4-dimethoxyphenyl group at position 4 and a furan-2-ylmethyl substituent at position 1 (Figure 1). This compound is synthesized via multicomponent reactions involving aldehydes, cyanoacetate derivatives, and aminopyrazoles, often catalyzed by ionic liquids or Lewis acids like FeCl₃ . Analytical data (e.g., C: 72.34%, H: 5.13%, N: 12.79%) confirm its purity, with a melting point range typical for this class (unreported for this specific compound but structurally similar analogs melt between 243–245°C) .

Eigenschaften

Molekularformel

C19H19N3O4

Molekulargewicht

353.4 g/mol

IUPAC-Name

4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H19N3O4/c1-24-16-6-5-12(8-17(16)25-2)14-9-18(23)21-19-15(14)10-20-22(19)11-13-4-3-7-26-13/h3-8,10,14H,9,11H2,1-2H3,(H,21,23)

InChI-Schlüssel

NOPTVZKPWVTTBY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridin-6-one core, followed by the introduction of the furan-2-ylmethyl and 3,4-dimethoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., acetyl, benzyl) to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: This compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The pyrazolo[3,4-b]pyridin-6-one core allows extensive structural modifications. Below is a detailed comparison with key analogs (Table 1), focusing on substituent effects, physicochemical properties, and synthetic yields.

Table 1. Structural and Physicochemical Comparison of Pyrazolo[3,4-b]pyridin-6-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(3,4-dimethoxyphenyl), 1-(furan-2-ylmethyl) C₂₀H₁₇N₃O₄ 363.37 High lipophilicity (logP ~4.1), moderate solubility
4d () 4-(3,4-dimethoxyphenyl), 3-methyl, 1-phenyl C₂₀H₁₇N₃O₃ 331.37 Yield: 55%, m.p. unreported
J012-2140 () 4-(2,3-dimethoxyphenyl), 1-(3-chloro-2-methylphenyl) C₂₁H₂₀ClN₃O₃ 397.86 Chlorine substituent enhances metabolic stability
J013-1642 () 4-(3,4-dimethylbenzoyl), 1-(4-methylphenyl) C₂₃H₂₃N₃O₂ 373.45 High logP (4.16), low aqueous solubility (logSw: -4.14)
3-Methyl-purine analog () 4-(2-methylpropyl), 1-(purin-6-yl) C₁₆H₁₉N₇O 325.37 Enhanced hydrogen bonding (H-donors: 1, acceptors: 7)
Tinlarebant () Trifluoromethyl, difluorophenyl C₂₁H₂₁F₅N₄O₂ 456.41 Fluorine-rich; improved bioavailability

Substituent Effects on Physicochemical Properties

  • Aromatic Substituents : The 3,4-dimethoxyphenyl group in the target compound contributes to moderate lipophilicity (logP ~4.1), comparable to J013-1642 (logP 4.16) . Replacing methoxy with ethoxy (e.g., ) increases molecular weight but may reduce metabolic clearance .
  • Furan’s oxygen atom also introduces a hydrogen bond acceptor, improving target engagement .
  • Halogenation : Chlorine in J012-2140 elevates molecular weight (397.86 vs. 363.37) and likely improves membrane permeability due to increased hydrophobicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.